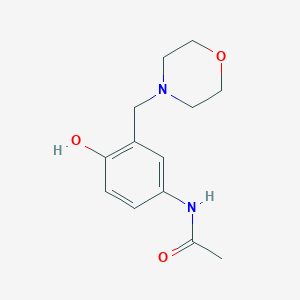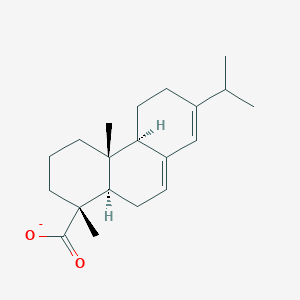![molecular formula CuH2O4S B084275 Cuprate(1-), [sulfato(2-)-O]- CAS No. 12400-75-8](/img/structure/B84275.png)
Cuprate(1-), [sulfato(2-)-O]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cuprate(1-), [sulfato(2-)-O-] is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a type of cuprate complex that contains a sulfato ligand.
作用机制
The mechanism of action of Cuprate(1-), [sulfato(2-)-O-] is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and DNA, leading to changes in their structure and function. This interaction may occur through the formation of coordination complexes between the cuprate ion and the biological molecule.
Biochemical and Physiological Effects
Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that the compound can inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain. In addition, Cuprate(1-), [sulfato(2-)-O-] has been shown to exhibit antioxidant activity, which may be beneficial in the treatment of oxidative stress-related diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
One of the main advantages of using Cuprate(1-), [sulfato(2-)-O-] in lab experiments is its stability under normal laboratory conditions. This allows for the compound to be stored and transported easily. In addition, the compound is relatively easy to synthesize, which makes it an attractive option for researchers.
However, one of the limitations of using Cuprate(1-), [sulfato(2-)-O-] is its potential toxicity. In vitro studies have demonstrated that the compound can be toxic to certain cell lines, which may limit its use in certain experiments. In addition, the compound has not been extensively studied in vivo, which may limit its potential applications in the field of medicine.
未来方向
There are several future directions for research on Cuprate(1-), [sulfato(2-)-O-]. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. In addition, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields. Finally, studies are needed to determine the safety and efficacy of the compound in vivo, which may lead to its potential use in the field of medicine.
合成方法
The synthesis of Cuprate(1-), [sulfato(2-)-O-] is a complex process that involves the reaction of cupric sulfate with a reducing agent such as sodium borohydride. The reaction takes place in an aqueous solution and is typically carried out under controlled conditions. The resulting product is a blue-colored crystalline solid that is stable under normal laboratory conditions.
科学研究应用
Cuprate(1-), [sulfato(2-)-O-] has been extensively studied for its potential applications in various fields. In the field of materials science, this compound has been used as a precursor for the synthesis of high-temperature superconductors. In addition, it has been used in the synthesis of magnetic materials and as a catalyst for various chemical reactions.
属性
CAS 编号 |
12400-75-8 |
|---|---|
产品名称 |
Cuprate(1-), [sulfato(2-)-O]- |
分子式 |
CuH2O4S |
分子量 |
161.63 g/mol |
IUPAC 名称 |
copper;sulfuric acid |
InChI |
InChI=1S/Cu.H2O4S/c;1-5(2,3)4/h;(H2,1,2,3,4) |
InChI 键 |
UGWKCNDTYUOTQZ-UHFFFAOYSA-N |
SMILES |
OS(=O)(=O)O.[Cu] |
规范 SMILES |
OS(=O)(=O)O.[Cu] |
同义词 |
Cuprate(1-), [sulfato(2-)-O]- |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



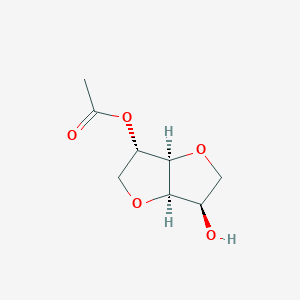
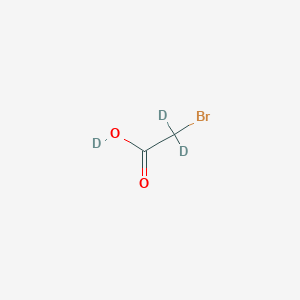
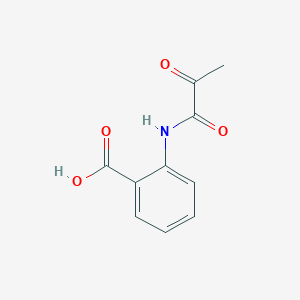
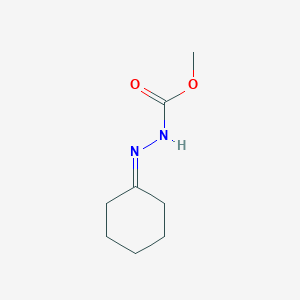

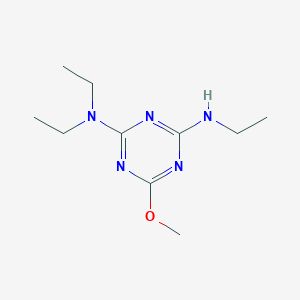

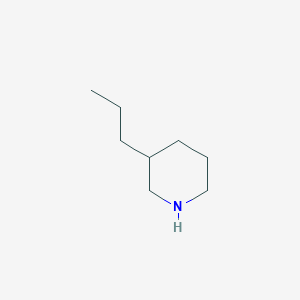
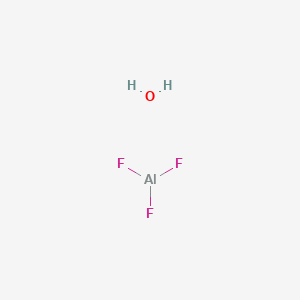
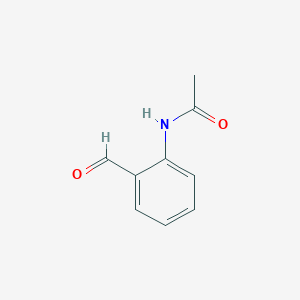
![5H-Naphtho[1,8-bc]thiophen-5-one, 3,4-dihydro-2-methyl-](/img/structure/B84213.png)

